4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one
Overview
Description
4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one is an organic compound with a complex structure that includes both chlorine and methyl groups attached to a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of chlorination reactions to introduce chlorine atoms into the molecule. The reaction conditions often require the presence of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, where the reaction conditions are carefully controlled to optimize the yield and minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule, often resulting in the formation of more complex oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one include other chlorinated pyranones and related heterocyclic compounds. Examples include:
- 4-chloro-3-methylphenol
- 2-bromo-4-chlorobenzaldehyde
- 4-chloro-3-bromobenzaldehyde .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration.
Properties
IUPAC Name |
4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-4-7(11)9-8(12)5-6(2)14-10(9)13/h4-5H,3H2,1-2H3/b7-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYNLSLQSKJQFL-DAXSKMNVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=C(C=C(OC1=O)C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=C(C=C(OC1=O)C)Cl)\Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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